molecular formula C33H32Cl2N2O6 B4312386 N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide)

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide)

Cat. No.: B4312386
M. Wt: 623.5 g/mol
InChI Key: XBKXOPWLLINMPW-UHFFFAOYSA-N
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Description

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide): is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:

    Formation of the methylene bridge: This step involves the reaction of 4,5-dimethoxy-2,1-phenylene derivatives with formaldehyde under acidic or basic conditions to form the methylene bridge.

    Chlorination and amidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols.

Scientific Research Applications

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide) is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-[[2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32Cl2N2O6/c1-18-7-9-20(12-24(18)34)32(38)36-26-16-30(42-5)28(40-3)14-22(26)11-23-15-29(41-4)31(43-6)17-27(23)37-33(39)21-10-8-19(2)25(35)13-21/h7-10,12-17H,11H2,1-6H3,(H,36,38)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKXOPWLLINMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2CC3=CC(=C(C=C3NC(=O)C4=CC(=C(C=C4)C)Cl)OC)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide)
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